1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzaldehyde, methylpyridine, and a suitable pyrrole precursor.
Functional group modifications:
Purification: The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize efficiency and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or heterocyclic core.
Scientific Research Applications
1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities, but differ in their specific substituents and overall molecular architecture.
Chromeno[2,3-c]pyrrole derivatives: These compounds have a similar core structure but may vary in the nature and position of substituents, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H15ClN2O3 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O3/c1-13-5-10-17-16(12-13)21(27)19-20(14-6-8-15(24)9-7-14)26(23(28)22(19)29-17)18-4-2-3-11-25-18/h2-12,20H,1H3 |
InChI Key |
AUKAOHKEJJLDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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